molecular formula C₂₆H₄₀D₅NO₆S B138591 Taurochenodeoxycholic acid CAS No. 516-35-8

Taurochenodeoxycholic acid

カタログ番号 B138591
CAS番号: 516-35-8
分子量: 499.7 g/mol
InChIキー: BHTRKEVKTKCXOH-BJLOMENOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taurochenodeoxycholic Acid: A Comprehensive Analysis

Taurochenodeoxycholic acid (TCDCA) is a primary bioactive substance found in animal bile, exhibiting significant anti-inflammatory and immunomodulatory functions. It has been compared to glucocorticoids due to its similar effects in reducing inflammation and modulating immune responses. TCDCA has been studied for its potential therapeutic applications in various diseases, including arthritis and cancer .

Synthesis Analysis

The synthesis of TCDCA and its derivatives involves complex biochemical pathways. In pig liver, TCDCA undergoes 6 alpha-hydroxylation, a reaction catalyzed by a cytochrome P450 enzyme, specifically CYP4A21. This enzyme shows a notable change in substrate specificity from fatty acids or prostaglandins to a steroid nucleus, which is significant for the metabolism of TCDCA . Additionally, the synthesis of taurohyodeoxycholic acid, a related bile acid, has been achieved through aminolysis of sodium taurine with carboxy-carbonate mixed anhydride derived from hyodeoxycholic acid .

Molecular Structure Analysis

The molecular structure of TCDCA is characterized by the presence of a steroid nucleus, which is modified by the addition of a taurine group. This modification is crucial for its biological activity and interaction with cellular receptors. The structure of TCDCA allows it to interact with the glucocorticoid receptor (GR) and the G Protein-Coupled Bile Acid Receptor 1 (TGR5), which are involved in its anti-inflammatory and immunomodulatory effects .

Chemical Reactions Analysis

TCDCA is involved in various chemical reactions within the body. It can inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are key transcription factors in the inflammatory response. The inhibition of these pathways leads to the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Furthermore, TCDCA has been shown to activate Ca2+/CaM signaling through the TGR5 pathway, which is another mechanism by which it exerts its immunoregulatory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCDCA influence its biological functions and therapeutic potential. It is a hydrophilic bile acid with choleretic properties, meaning it promotes bile flow and affects the secretion of biliary lipids. TCDCA's hydrophilicity and its ability to form conjugates with other molecules like taurine affect its solubility and transport within the body . These properties are essential for its function in the liver and its potential use in treating liver and biliary diseases.

科学的研究の応用

Anti-Arthritic Effects

TCDCA exhibits significant anti-arthritic effects in rats, potentially mediated by reducing TNF-α, IL-1β, and IL-6 protein and mRNA expression, and increasing IL-10. This was observed in adjuvant arthritis (AA) induced by Freund's complete adjuvant in rats, where TCDCA treatment suppressed paw swelling and polyarthritis index, and improved radiologic changes in AA rats (Liu et al., 2011).

Cancer Research

In gastric cancer research, TCDCA has been shown to inhibit the proliferation and invasion of cancer cells and induce apoptosis. This finding provides a basis for the application of traditional Chinese medicine in cancer therapy (Zhang et al., 2021).

Apoptotic Effects

TCDCA induces apoptosis in NR8383 cells through the activation of the caspase cascade, suggesting its potential as a pharmaceutical product for apoptosis-related diseases. This process involves the PKC/JNK signaling pathway (Wang et al., 2016).

Immunomodulatory Activity

Research demonstrates that TCDCA has immunomodulatory effects. It suppresses NF-κB activation and cytokines expression in peritoneal macrophages from adjuvant arthritis rats, indicating its role in anti-inflammatory activities (Mao et al., 2018).

Interaction with Bile Acid Receptors

TCDCA interacts with bile acid receptor TGR5 and increases cAMP content in cells. This interaction suggests TCDCA’s role in signaling pathways and potential therapeutic applications (Qi et al., 2021).

Enhancement of Immune Function

Studies have shown that TCDCA enhances immune function in cyclophosphamide-induced immunosuppressed mice, indicating its potential protective effect against immune imbalances (Shao-lin, 2010).

Enzyme Production in Gut Microbiome

TCDCA is involved in the production of certain enzymes in the gut microbiome of black bears, as discovered through metagenomic approaches. This finding expands the enzyme bank for biosynthesis of bile acids and TUDCA (Song et al., 2017).

Role in Glucocorticoid Receptor Activation

TCDCA stimulates the glucocorticoid receptor (GR) and inhibits AP-1 activation, contributing to its anti-inflammatory and immunomodulatory functions. This dual pathway involvement suggests a complex mechanism of action (Li et al., 2019).

Ca2+/CaM Signaling Pathway

TCDCA activates the Ca2+/CaM signaling pathway via the TGR5 signaling pathway, providing insights into its mechanism in immune regulation (Lei et al., 2016).

Safety And Hazards

Taurochenodeoxycholic acid is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also poses a possible risk of impaired fertility and harm to unborn children .

将来の方向性

In recent years, hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . While further clinical evidence is being accumulated for other diseases, TUDCA stands as a promising treatment for neurodegenerative diseases .

特性

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKEVKTKCXOH-BJLOMENOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020121
Record name Taurochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taurochenodesoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined.
Record name Taurochenodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Taurochenodeoxycholic acid

CAS RN

516-35-8, 6009-98-9
Record name Taurochenodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurochenodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taurochenodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taurochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6009-98-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAUROCHENODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651KU15938
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Taurochenodesoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taurochenodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Taurochenodeoxycholic acid
Reactant of Route 3
Reactant of Route 3
Taurochenodeoxycholic acid
Reactant of Route 4
Reactant of Route 4
Taurochenodeoxycholic acid
Reactant of Route 5
Reactant of Route 5
Taurochenodeoxycholic acid
Reactant of Route 6
Reactant of Route 6
Taurochenodeoxycholic acid

Citations

For This Compound
5,100
Citations
WS Song, HM Park, JM Ha, SG Shin, HG Park, J Kim… - Scientific Reports, 2018 - nature.com
… As biomarker candidates, we selected glycocholic acid (GCA) and taurochenodeoxycholic acid (TCDCA) with statistically significant differences in bile acid composition among disease …
Number of citations: 34 www.nature.com
Z Araya, K Wikvall - Biochimica et Biophysica Acta (BBA)-Molecular and …, 1999 - Elsevier
… taurochenodeoxycholic acid and lithocholic acid. The V max for 6α-hydroxylation of taurochenodeoxycholic acid … separately incubated with taurochenodeoxycholic acid and …
Number of citations: 194 www.sciencedirect.com
A Uchida, T Yamada, T Hayakawa… - American Journal of …, 1997 - journals.physiology.org
Taurochenodeoxycholic acid ameliorates and ursodeoxycholic acid exacerbates small … Taurochenodeoxycholic acid (TCDCA) significantly normalized the clinical inflammatory …
Number of citations: 48 journals.physiology.org
A Roda, F Piazza, M Baraldini, E Speroni… - …, 1998 - Wiley Online Library
The prevention of the hepatotoxic effects produced by intravenous infusion of taurochenodeoxycholic acid (TCDCA) by coinfusion with taurohyodeoxycholic acid (THDCA) was …
Number of citations: 29 aasldpubs.onlinelibrary.wiley.com
M Liu, W Mao, H Guan, L Li, B Wei, P Li - International …, 2011 - Elsevier
Taurochenodeoxycholic acid (TCDCA) is one of the main bioactive substances of animals' bile acid. In this study, we aimed to investigate the anti-arthritic effects and potential …
Number of citations: 57 www.sciencedirect.com
QI You-Chao, D Guo-Zhen, MAO Wei, LIU Qian… - Chinese journal of …, 2020 - Elsevier
Taurochenodeoxycholic acid (TCDCA) is one of the main effective components of bile acid, playing critical roles in apoptosis and immune responses through the TGR5 receptor. In this …
Number of citations: 21 www.sciencedirect.com
RJ Sokol, JM McKim Jr, MC Goff, SZ Ruyle… - Gastroenterology, 1998 - Elsevier
… 25 We have postulated that oxidant stress may play a role in cholestatic liver injury.24, 26, 27 Our initial studies have shown that exogenously administered taurochenodeoxycholic acid …
Number of citations: 201 www.sciencedirect.com
L Li, C Liu, M Liu, L Shi, Q Liu, H Guan, P Li - European journal of …, 2013 - Elsevier
… Taurochenodeoxycholic acid (TCDCA), one of the main bioactive substances of animals' bile acid, could favorably ameliorate the progression development and bone destruction of …
Number of citations: 19 www.sciencedirect.com
L Li, C Liu, W Mao, B Tumen, P Li - Molecules, 2019 - mdpi.com
Taurochenodeoxycholic acid (TCDCA) as a primary bioactive substance of animal bile has been shown to exert good anti-inflammatory and immunomodulatory functions in adjuvant …
Number of citations: 15 www.mdpi.com
X Wang, Z Zhang, X He, W Mao, L Zhou, P Li - European Journal of …, 2016 - Elsevier
Our former studies have suggested that taurochenodeoxycholic acid (TCDCA) as a signaling molecule shows obvious anti-inflammatory and immune regulation properties. In this …
Number of citations: 17 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。